PHOSPHORIC-32P ACID,DISODIUM SALT (8CI,9CI)

Übersicht

Beschreibung

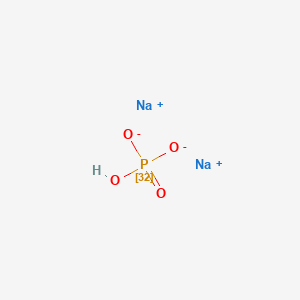

Phosphoric-32P acid, disodium salt (8CI,9CI): , also known as disodium hydrogen phosphate (32P), is a radioactive isotope of phosphorus. It is commonly used in various scientific research applications due to its radioactive properties. The compound has the molecular formula HNa2O4P and a molecular weight of 143.976841 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: : Phosphoric-32P acid, disodium salt can be synthesized by introducing radioactive phosphorus-32 into disodium hydrogen phosphate. The process involves neutron irradiation of phosphorus-31 to produce phosphorus-32, which is then incorporated into the disodium hydrogen phosphate molecule .

Industrial Production Methods: : Industrial production of phosphoric-32P acid, disodium salt typically involves the use of nuclear reactors to irradiate phosphorus-31. The irradiated phosphorus is then chemically processed to produce the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: : Phosphoric-32P acid, disodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to produce phosphoric acid derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state phosphorus compounds.

Substitution: The compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Substitution reagents: Such as halides or other nucleophiles.

Major Products: : The major products formed from these reactions include various phosphoric acid derivatives, reduced phosphorus compounds, and substituted phosphate compounds .

Wissenschaftliche Forschungsanwendungen

Phosphoric-32P acid, disodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a tracer in studying chemical reactions and mechanisms.

Biology: Employed in molecular biology for labeling nucleotides and tracking DNA synthesis.

Medicine: Utilized in radiotherapy for treating certain types of cancer.

Industry: Applied in the production of radiolabeled compounds for various industrial processes.

Wirkmechanismus

The mechanism by which phosphoric-32P acid, disodium salt exerts its effects is primarily through its radioactive decay. The phosphorus-32 isotope emits beta particles, which can cause ionization and damage to biological molecules. This property is exploited in radiotherapy to target and destroy cancer cells. The molecular targets and pathways involved include DNA, where the beta particles induce breaks and mutations, leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Phosphoric-33P acid, disodium salt: Another radioactive isotope of phosphorus with similar applications but different radioactive properties.

Phosphoric acid, disodium salt: Non-radioactive form used in various industrial and laboratory applications.

Sodium phosphate, dibasic: A related compound used in buffer solutions and as a food additive.

Uniqueness: : Phosphoric-32P acid, disodium salt is unique due to its radioactive properties, making it particularly valuable in research and medical applications where tracing and targeted radiation are required .

Eigenschaften

CAS-Nummer |

7635-46-3 |

|---|---|

Molekularformel |

HNa2O4P |

Molekulargewicht |

142.959 g/mol |

IUPAC-Name |

disodium;hydroxy-dioxido-oxo-(32P)λ5-phosphane |

InChI |

InChI=1S/2Na.H3O4P/c;;1-5(2,3)4/h;;(H3,1,2,3,4)/q2*+1;/p-2/i;;5+1 |

InChI-Schlüssel |

BNIILDVGGAEEIG-JCIGTKTHSA-L |

SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Isomerische SMILES |

O[32P](=O)([O-])[O-].[Na+].[Na+] |

Kanonische SMILES |

OP(=O)([O-])[O-].[Na+].[Na+] |

Key on ui other cas no. |

7635-46-3 |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.